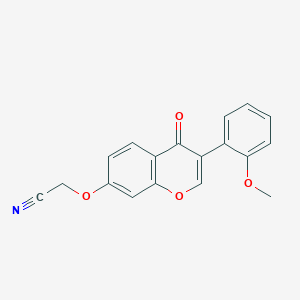
2-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-2-ol is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and material sciences . The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound.
作用机制
Target of Action
Similar 1,2,4-triazole derivatives have been reported to target thearomatase enzyme and carbonic anhydrase-II enzyme . These enzymes play crucial roles in various biological processes, including hormone synthesis and regulation of pH in the body, respectively.
Mode of Action
In the case of aromatase, the nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450, and phenyl moieties have a key interaction in the active site of the enzyme . For carbonic anhydrase-II, it is suggested that the compounds exhibit inhibitory potential through direct binding with the active site residues of the enzyme .
Biochemical Pathways
Inhibition of aromatase can disrupt the synthesis of estrogens, which are involved in various physiological processes, including the regulation of the menstrual cycle and maintenance of pregnancy . Inhibition of carbonic anhydrase-II can affect the regulation of pH and fluid balance in the body .
Pharmacokinetics
It is suggested that the ability of triazole derivatives to form hydrogen bonds with different targets can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
Similar triazole derivatives have shown promising cytotoxic activity against various cancer cell lines, including mcf-7, hela, and a549 . They have also shown moderate inhibition potential against carbonic anhydrase-II enzyme .
Action Environment
It is known that factors such as ph, temperature, and the presence of other substances can affect the activity and stability of similar compounds .
生化分析
Biochemical Properties
The 1,2,3-triazole moiety plays a vital role in biochemical reactions . It has been demonstrated that 1H-1,2,3-triazole ring-containing heterocycles show superior inhibition against certain enzymes . The presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds .
Cellular Effects
While specific cellular effects of 2-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-2-ol are not currently available, it is known that 1,2,3-triazole derivatives exhibit numerous biological activities such as anti-proliferative, anti-HIV, anti-inflammation, antimicrobial, anticonvulsant, anti-leishmanial, anti-trypanosomal, etc .
Molecular Mechanism
It has been deduced that 1,2,3-triazole analogs exhibit inhibitory potential through direct binding with the active site residues of certain enzymes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not currently available. 1,2,3-triazole-based scaffolds are known for their immense chemical reliability, generally inactive to basic or acidic hydrolysis and reducing and oxidizing reactions even at higher temperature .
Dosage Effects in Animal Models
Specific dosage effects of this compound in animal models are not currently available. It is known that the effects of 1,2,3-triazole derivatives can vary with different dosages .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not currently known. 1,2,3-triazoles are known to interact with various enzymes and cofactors .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not currently known. 1,2,3-triazole-based scaffolds are known for their capability of hydrogen bonding and aromatic character, which enhances their aptitude and solubility to interact with biomolecular targets .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not currently known. 1,2,3-triazole-based scaffolds are known for their high stability to metabolic degradation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-2-ol can be achieved through a series of chemical reactions. One common method involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction typically involves the following steps:
Preparation of Alkyne and Azide Precursors: The alkyne precursor can be synthesized from propargyl alcohol, while the azide precursor can be prepared from ethylamine.
CuAAC Reaction: The alkyne and azide precursors are then reacted in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.
Hydroxylation: The resulting triazole compound is then hydroxylated to introduce the hydroxyl group at the 2-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
化学反应分析
Types of Reactions
2-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of halides or amines.
科学研究应用
2-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase-II.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as corrosion inhibitors and photostabilizers.
相似化合物的比较
Similar Compounds
Fluconazole: 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol.
1H-1,2,3-Triazole Derivatives: Various derivatives with different substituents on the triazole ring.
Uniqueness
2-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
2-(1-ethyltriazol-4-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-4-10-5-6(8-9-10)7(2,3)11/h5,11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAMQVOQQRMPCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=N1)C(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-bromo-2-chloro-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B2882532.png)
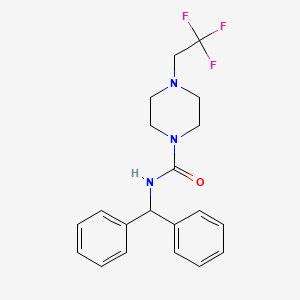
![methyl 3-(2,6-dichlorophenyl)-5-[1-(2,4-dichlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxylate](/img/structure/B2882534.png)
![2-(4-fluorophenyl)-5-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2882535.png)
![N-[6-(morpholin-4-yl)pyridin-3-yl]-4-(prop-2-enamido)benzamide](/img/structure/B2882538.png)
![N-(4-cyanothian-4-yl)-4-[(diethylamino)methyl]benzamide](/img/structure/B2882539.png)
![2-[4-(2-Chloropyridine-3-carbonyl)piperazin-1-yl]-1-(2-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2882540.png)
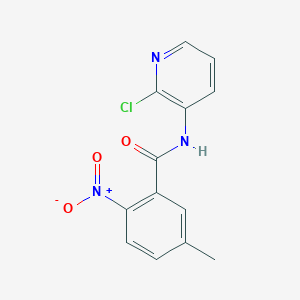
![1,1-Difluorospiro[2.5]octane-6-carboxylic acid](/img/structure/B2882546.png)
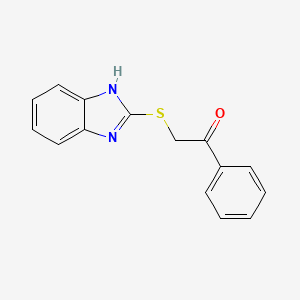
![3-fluoro-4-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide](/img/structure/B2882549.png)
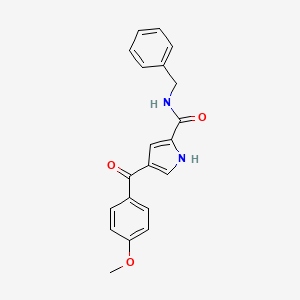
![3-bromo-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2882552.png)
